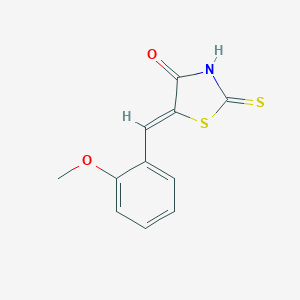

5-(o-Methoxybenzylidene)rhodanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOIFFNCPPXJMB-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180817 | |

| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81154-10-1, 73855-60-4 | |

| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 5-(o-methoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(o-Methoxybenzylidene)rhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Efficacy Studies of 5 O Methoxybenzylidene Rhodanine Derivatives

Antimicrobial Research

Rhodanine (B49660) derivatives have been extensively investigated as a novel class of antimicrobial agents, particularly in response to the growing challenge of drug-resistant pathogens. plos.orgpurdue.edu

In Vitro Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research has demonstrated that rhodanine derivatives possess significant bactericidal activity, particularly against Gram-positive bacteria. plos.orgpurdue.edu Studies have confirmed their efficacy against various multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant Enterococcus (VRE). plos.orgpurdue.edu One study found that certain rhodanine compounds exhibited potent activity against these resistant cocci, with minimum inhibitory concentrations (MIC) required to inhibit 90% of isolates (MIC90) as low as 4 μM for MRSA and VRSA, and 8 μM for VRE. plos.orgnih.gov These compounds also showed strong efficacy against Bacillus species, including Bacillus anthracis, and Clostridium difficile. plos.orgnih.gov

Conversely, many studies report a lack of significant activity against Gram-negative bacteria. d-nb.infoplos.org Multiple rhodanine derivatives were tested against pathogens such as Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella Typhimurium and showed no antimicrobial effect at concentrations up to 128 μM. plos.orgpurdue.edunih.gov

However, not all findings are uniform. A separate line of research involving pyrimidine-linked rhodanine derivatives demonstrated a broad spectrum of activity. scirp.org In this study, specific derivatives exhibited excellent antibacterial efficacy against both Gram-negative bacteria (E. coli and P. aeruginosa) with MIC values ranging from 1.12 to 1.5 μg/mL, and Gram-positive bacteria (S. aureus and B. subtilis) with MICs of 2.5 µg/mL. scirp.org This suggests that the nature of the substituent linked to the rhodanine core is critical in determining the antibacterial spectrum.

Interactive Table: In Vitro Antibacterial Activity of Rhodanine Derivatives

| Compound/Series | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Rhodanine Derivative Rh 2 | Vancomycin-Resistant Enterococcus (VRE) | 8 μM (MIC90) | plos.orgnih.gov |

| Rhodanine Derivative Rh 2 | Methicillin-Resistant S. aureus (MRSA) | 4 μM (MIC90) | plos.orgnih.gov |

| Rhodanine Derivative Rh 2 | Vancomycin-Resistant S. aureus (VRSA) | 4 μM (MIC90) | plos.orgnih.gov |

| Rhodanine Derivative Rh 2 | Staphylococcus epidermidis | 4 μM | plos.orgnih.gov |

| Rhodanine Derivatives | Bacillus anthracis | 2–8 μM | plos.org |

| Pyrimidine-linked Rhodanine 3a | Escherichia coli | 1.12 µg/mL | scirp.org |

| Pyrimidine-linked Rhodanine 3a | Pseudomonas aeruginosa | 1.25 µg/mL | scirp.org |

| Pyrimidine-linked Rhodanine 3a | Staphylococcus aureus | 2.5 µg/mL | scirp.org |

| Pyrimidine-linked Rhodanine 5a | Escherichia coli | 1.12 µg/mL | scirp.org |

| Pyrimidine-linked Rhodanine 5a | Pseudomonas aeruginosa | 1.5 µg/mL | scirp.org |

| Pyrimidine-linked Rhodanine 5a | Staphylococcus aureus | 2.5 µg/mL | scirp.org |

In Vitro Antifungal Efficacy

The antifungal potential of rhodanine derivatives has yielded mixed results in scientific literature. Several studies have concluded that these compounds lack significant activity against fungal pathogens. plos.org For instance, a range of rhodanine derivatives showed no inhibitory effect on Candida albicans, with MIC values exceeding 64 μM or 128 μM. plos.orgpurdue.edunih.gov

In contrast, other research focusing on different structural classes of rhodanine derivatives has identified notable antifungal properties. innovareacademics.ininnovareacademics.inresearchgate.net A study of 5-benzylidene substituted rhodanine derivatives reported good activity, with one compound showing an MIC of 16 μg/mL against Candida tropicalis and another exhibiting the same MIC against Candida glabrata. innovareacademics.ininnovareacademics.inresearchgate.net Further investigation into (Z)-5-arylidenerhodanines confirmed their antifungal activity against a panel of opportunistic pathogenic fungi. nih.gov Mechanistic studies suggest that their mode of action does not involve binding to ergosterol (B1671047) or causing direct damage to the fungal membrane. nih.gov

Interactive Table: In Vitro Antifungal Activity of Select Rhodanine Derivatives

| Compound | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound D6 | Candida tropicalis | 16 μg/mL | innovareacademics.ininnovareacademics.inresearchgate.net |

| Compound D10 | Candida glabrata | 16 μg/mL | innovareacademics.ininnovareacademics.inresearchgate.net |

Anticancer Research

The rhodanine scaffold is a recognized privileged structure in medicinal chemistry for developing anticancer agents. nih.govresearchgate.net Derivatives have shown promise against a variety of human cancer cell lines, operating through mechanisms that include apoptosis induction and modulation of cellular stress pathways. nih.govd-nb.info

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., Breast Cancer, Leukemia, Fibrosarcoma, Liver, Lung, Cervical)

Derivatives of rhodanine have demonstrated broad-spectrum in vitro cytotoxicity against numerous human cancer cell lines. Research has documented their efficacy against breast cancer (MCF-7), leukemia (HL-60, K-562, CCRF-CEM), fibrosarcoma (HT-1080), liver cancer (HepG2), lung cancer (A549), and cervical cancer (HeLa). d-nb.infosemanticscholar.orgnih.govencyclopedia.pubnih.gov

The potency of these compounds can be significant, with some derivatives showing cytotoxic activity in the low micromolar range. d-nb.info For example, a quinazolinone-based rhodanine was most active against leukemia cell lines HL-60 and K-562, with IC50 values of 1.2 and 1.5 μM, respectively. d-nb.infonih.gov Notably, a derivative containing a methoxy (B1213986) group, 5-{4-[(3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]-3-methoxybenzylidene}-2-thioxothiazolidin-4-one, was among the most cytotoxic compounds tested. nih.gov Another study highlighted a pyrazole-rhodanine derivative that was particularly potent against non-small cell lung cancer (HOP-92) and leukemia (CCRF-CEM, RPMI-8226) cell lines, with GI50 values of 0.62 μM, 2.50 μM, and 2.52 μM, respectively. encyclopedia.pub Interestingly, some of these highly active compounds did not affect normal human fibroblasts, suggesting they may be selectively toxic to cancer cells. d-nb.infonih.gov

Interactive Table: In Vitro Cytotoxicity of Rhodanine Derivatives Against Human Cancer Cell Lines

| Compound/Series | Cancer Cell Line | Cell Line Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Compound 45 (Quinazolinone-rhodanine) | HL-60 | Leukemia | 1.2 μM (IC50) | d-nb.infonih.gov |

| Compound 45 (Quinazolinone-rhodanine) | K-562 | Leukemia | 1.5 μM (IC50) | d-nb.infonih.gov |

| Compound 45 (Quinazolinone-rhodanine) | HT-1080 | Fibrosarcoma | 8.7 μM (IC50) | encyclopedia.pub |

| Compound 12 (Pyrazole-rhodanine) | HOP-92 | Non-Small Cell Lung | 0.62 μM (GI50) | encyclopedia.pub |

| Compound 12 (Pyrazole-rhodanine) | CCRF-CEM | Leukemia | 2.50 μM (GI50) | encyclopedia.pub |

| Compound 12 (Pyrazole-rhodanine) | RPMI-8226 | Leukemia | 2.52 μM (GI50) | encyclopedia.pub |

| Compound 6 (S-glucosylated rhodanine) | HepG2 | Liver | 0.21 μM (IC50) | nih.gov |

| Compound 7 (S-glucosylated rhodanine) | A549 | Lung | 0.31 μM (IC50) | nih.gov |

| Compound 3a | HeLa | Cervical | <62.5 (IC50) | semanticscholar.org |

Inducement of Apoptosis in Cancer Cells

A primary mechanism through which rhodanine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. d-nb.info Studies have shown that treatment with cytotoxic rhodanine compounds leads to apoptosis in various cancer cells. d-nb.infonih.gov For instance, 5-Isopropylidene-3-ethyl rhodanine was found to cause cytotoxicity in a leukemic cell line specifically by inducing apoptosis. nih.gov Other derivatives have been observed to cause cell cycle arrest in the S-phase, which precedes the activation of apoptosis. nih.gov This pro-apoptotic activity is a key feature of their anticancer profile, making them a subject of interest for developing new cancer therapies. nih.govnih.gov

Modulation of Oxidative Stress in Cancer Cell Pathways

Rhodanine derivatives can also modulate the delicate redox balance within cancer cells, often by triggering oxidative stress. d-nb.infonih.gov Cancer cells typically exhibit elevated levels of reactive oxygen species (ROS) compared to normal cells, but also have an increased antioxidant capacity to balance this. nih.govoncologycompass.com Pushing ROS levels beyond a toxic threshold can induce cell death. oncologycompass.com

Mechanistic studies have revealed that treatment with certain rhodanine derivatives leads to an upregulation of ROS in cancer cells. d-nb.infonih.gov This increase in oxidative stress is believed to be associated with mitochondria-mediated apoptosis, serving as a key trigger for the cell death pathway. d-nb.info By disrupting the redox homeostasis that cancer cells rely on for survival, these compounds can selectively promote their destruction. nih.govnih.gov

Enzyme Inhibition Studies

The therapeutic potential of 5-(o-methoxybenzylidene)rhodanine and its derivatives has been extensively explored through various enzyme inhibition studies. These compounds have shown inhibitory activity against a wide range of enzymes implicated in various diseases, highlighting their potential as scaffolds for drug discovery.

Aldose reductase (AR, ALR2) is a key enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions. nih.govasianpubs.org The conversion of glucose to sorbitol by AR can lead to an accumulation of sorbitol in tissues, contributing to diabetic complications. nih.govasianpubs.org Aldehyde reductase (ALR1) is a closely related enzyme. nih.gov Inhibition of these enzymes, particularly AR, is a therapeutic strategy for managing diabetic complications. nih.govasianpubs.orgnih.gov

A series of 5-benzylidene rhodanine-3-acetamide derivatives have been synthesized and evaluated for their inhibitory potential against both ALR1 and ALR2. nih.govasianpubs.orgrsc.org In one study, several derivatives of 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid showed significant inhibition against both enzymes. nih.govasianpubs.org Notably, compounds 3a and 3f were found to be more potent against ALR2 than the standard drug sulindac, with compound 3f being the most potent with an IC50 value of 0.12 µM. nih.govasianpubs.org All synthesized compounds in this series demonstrated greater activity against ALR1 than the standard inhibitor, valproic acid. nih.govasianpubs.org

The structural basis for the inhibitory activity involves the interaction of the rhodanine core and its substituents with the active sites of the enzymes. For instance, the carboxylic acid group on the rhodanine scaffold is a common feature of many AR inhibitors. rsc.org Molecular docking studies have revealed that the rhodanine ring and its substituents can form hydrogen bonds and pi-pi stacking interactions with key amino acid residues in the active sites of ALR1 and ALR2. nih.govasianpubs.org For example, the oxygen atom of the 4-oxo-2-thioxo-1,3-thiazolidine ring of one derivative was shown to form hydrogen bonds with Arg312 and Met302 in the ALR1 binding site. rsc.org Another study highlighted the interaction of the deprotonated 4-hydroxybenzylidene group with the anion-binding sub-pocket of aldose reductase. scilit.com

Table 1: Inhibitory Activity of 5-Benzylidene Rhodanine-3-Acetamide Derivatives against Aldehyde Reductase (ALR1) and Aldose Reductase (ALR2)

| Compound | ALR1 IC50 (µM) | ALR2 IC50 (µM) |

| 3a | 4.31 ± 0.04 | 0.25 ± 0.04 |

| 3b | 5.12 ± 0.02 | 1.89 ± 0.01 |

| 3c | 2.38 ± 0.02 | 1.12 ± 0.02 |

| 3d | 3.12 ± 0.01 | 1.54 ± 0.03 |

| 3e | 3.89 ± 0.01 | 2.12 ± 0.01 |

| 3f | 2.18 ± 0.03 | 0.12 ± 0.01 |

| 3g | 4.15 ± 0.03 | 1.99 ± 0.02 |

| Valproic Acid (Standard for ALR1) | 15.21 ± 0.01 | - |

| Sulindac (Standard for ALR2) | - | 0.89 ± 0.02 |

Derivatives of 5-benzylidenerhodanine-3-acetic acid have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. scienceandtechnology.com.vnbioorganica.com.uaf1000research.com A series of 5-benzylidenerhodanine-3-acetamides bearing different amine moieties were synthesized and evaluated for their anti-AChE activity. scienceandtechnology.com.vnf1000research.com The study found that modifications to the amide portion and the benzylidene ring influenced the inhibitory potency. scienceandtechnology.com.vnf1000research.com The most active compound in this series was a 1-benzylpiperidinyl derivative with a 4-(dimethylamino)benzylidene scaffold, exhibiting an IC50 value of 21.0 µM. scienceandtechnology.com.vn Another potent inhibitor was the N-(3-fluorophenyl)piperazinyl derivative, with an IC50 of 22.4 µM. scienceandtechnology.com.vn

In the same study, the intermediate compounds, 5-arylidene-rhodanine-3-acetic acids, showed mild inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways. scienceandtechnology.com.vnf1000research.com However, the final acetamide (B32628) derivatives did not show activity against 15-LOX. scienceandtechnology.com.vnf1000research.com This suggests that the carboxylic acid moiety is important for the 15-LOX inhibitory activity of this class of compounds. 15-LOX is a target for the development of treatments for various inflammatory diseases and some cancers.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 5-Benzylidenerhodanine-3-Acetamide Derivatives

| Compound | AChE IC50 (µM) |

| 4b | 38.6 |

| 4f | 32.1 |

| 4g | 22.4 |

| 4h | 63.2 |

| 4i | 45.7 |

| 4j | 33.1 |

| 4k | 29.5 |

| 4l | 25.1 |

| 4m | 21.0 |

| 4n | 55.3 |

| Tacrine (Standard) | 0.18 |

Rhodanine derivatives have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a role in various physiological processes. A series of rhodanine-linked benzenesulfonamides were synthesized and found to exhibit good to excellent inhibition against hCA I, II, IX, and XII in the nanomolar range. The presence of the sulfonamide group, a known zinc-binding group, contributed to this potent inhibition.

In another study, a series of 2,4-dioxothiazolidinyl acetic acids, which are structurally related to rhodanines, were evaluated for their inhibition of hCA isoforms I, II, IX, and XII. These compounds were ineffective against the cytosolic isoforms hCA I and II and hCA IX. However, they demonstrated submicromolar inhibition of the transmembrane isoform hCA XII, with Ki values ranging from 0.30 to 0.93 µM, making them highly selective inhibitors of hCA XII.

Table 3: Inhibition Constants (Ki) of Rhodanine-Linked Benzenesulfonamides against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 7a | 100.5 | 9.8 | 8.5 | 35.6 |

| 7b | 85.6 | 10.5 | 9.2 | 33.4 |

| 7j | 75.3 | 9.5 | 7.5 | 32.8 |

| 7u | 70.6 | 8.9 | 7.7 | 9.5 |

| 9a | 41.6 | 4.3 | 4.7 | 56.2 |

| 9d | 35.8 | 5.2 | 6.0 | 26.3 |

| Acetazolamide (AAZ) (Standard) | 250 | 12 | 25 | 5.7 |

Rhodanine derivatives have emerged as inhibitors of protein phosphatases, a class of enzymes that play critical roles in cellular signaling. One important target is the Phosphatase of Regenerating Liver-3 (Prl-3), which is implicated in cancer metastasis. Synthetic rhodanine derivatives, CG-707 and BR-1, were found to inhibit the enzymatic activity of Prl-3 with IC50 values of 0.8 µM and 1.1 µM, respectively. These compounds were shown to selectively inhibit Prl-3 over other phosphatases and effectively blocked the migration and invasion of cancer cells overexpressing Prl-3.

Another significant protein phosphatase target is Protein Tyrosine Phosphatase 1B (PTP1B), which is involved in the regulation of insulin (B600854) signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. Rhodanine derivatives have been disclosed as having inhibitory activity against PTP1B. The development of PTP1B inhibitors aims to enhance insulin sensitivity. Research has shown that an aromatic ring connected to a polar group is a key structural feature for small molecule inhibitors binding to the active site of PTP1B.

Table 4: Inhibitory Activity of Rhodanine Derivatives against Prl-3

| Compound | Prl-3 IC50 (µM) |

| CG-707 | 0.8 |

| BR-1 | 1.1 |

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes mellitus by delaying glucose absorption. nih.gov Several rhodanine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govscienceandtechnology.com.vn

In one study, a series of novel thiazolidine-2,4-dione and rhodanine derivatives were synthesized, and many of them displayed potent α-glucosidase inhibitory activity, with IC50 values ranging from 5.44 to 50.45 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 µM). nih.gov The most active compound in this series, 6k, which contains chloro and rhodanine groups, had an IC50 value of 5.44 µM. nih.govscienceandtechnology.com.vn The position of the rhodanine group on the phenyl ring was found to be crucial for activity. nih.gov Another study on benzothiazole-rhodanine derivatives also identified compounds with good inhibitory activity against α-glucosidase, comparable to acarbose. nih.gov

Table 5: α-Glucosidase Inhibitory Activity of Novel Rhodanine Derivatives

| Compound | α-Glucosidase IC50 (µM) |

| 5k | 20.95 ± 0.21 |

| 6a | 16.11 ± 0.19 |

| 6b | 7.72 ± 0.16 |

| 6e | 7.91 ± 0.17 |

| 6h | 6.59 ± 0.15 |

| 6k | 5.44 ± 0.13 |

| Acarbose (Standard) | 817.38 ± 6.27 |

Topoisomerase II (Topo II) is a vital enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer drugs. Rhodanine derivatives have been investigated as potential Topo II inhibitors.

A study on N-rhodanine glycoside derivatives revealed their potential as anticancer agents through Topo II inhibition and DNA intercalation. Several of these synthesized compounds showed very encouraging IC50 values against various cancer cell lines. For instance, compound 12f demonstrated potent Topo II inhibition with an IC50 value of 7.3 µM, which is more potent than the standard drug doxorubicin (B1662922) (IC50 = 9.65 µM). This compound also induced apoptosis in cancer cells and arrested the cell cycle in the G2/M phase. Another study on S-glucosylated rhodanines also identified a compound (compound 6) with an IC50 of 6.9 µM for topoisomerase II inhibition.

Table 6: Topoisomerase II Inhibitory Activity of Rhodanine Derivatives

| Compound | Topoisomerase II IC50 (µM) |

| 12f | 7.3 |

| Compound 6 (from S-glucosylated rhodanines study) | 6.9 |

| Doxorubicin (Standard) | 9.65 |

Other Investigated Biological Activities

This section explores additional therapeutic and biological applications of this compound and its related derivatives that have been investigated in scientific research. The following subsections detail the findings in the areas of antioxidant activity and photosynthesis inhibition.

Antioxidant Potential via Radical Scavenging Assays

The antioxidant capacity of various 5-benzylidene substituted rhodanine derivatives has been evaluated, primarily through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netsemanticscholar.org In one study, a series of ten novel 5-benzylidene substituted rhodanine derivatives were synthesized and assessed for their antioxidant potential. researchgate.net The investigation revealed that the nature and position of substituents on the benzylidene ring significantly influence the antioxidant activity. semanticscholar.org

Among the tested compounds, some exhibited notable radical scavenging capabilities. semanticscholar.org For instance, derivatives featuring a 4-ethylbenzylidene or a 4-isopropylbenzylidene group at the 5th position of the rhodanine ring showed significant antioxidant activity. semanticscholar.org Another study on thienopyrimidine-rhodanine hybrids found that compounds with electron-withdrawing groups on the benzene (B151609) ring demonstrated good activity in DPPH, nitric oxide (NO), and ABTS radical scavenging assays. researchgate.net Specifically, a compound with a 2-nitrobenzylidene moiety showed excellent antioxidant activity, with an IC50 value of 17.54 ± 0.23 µg/mL, which was comparable to the standard, ascorbic acid (IC50 = 17.45 ± 0.03 µg/mL). researchgate.net

The following table summarizes the antioxidant activity of selected 5-benzylidene rhodanine derivatives from a representative study.

| Compound ID | Substituent on Benzylidene Ring | DPPH Radical Scavenging IC50 (µg/mL) |

| 3b | 4-ethyl | 170.49 |

| 3d | 3-(diethylamino)ethyl at N-3, 4-ethylbenzylidene at C-5 | 453.17 |

| 3f | 3-(dimethylamino)ethyl at N-3, 4-isopropylbenzylidene at C-5 | 184.39 |

| 3j | Not specified in source text | 31.21 |

| Ascorbic Acid | Standard | <15.63 |

Data sourced from Mathew et al., 2023. researchgate.netsemanticscholar.org

Photosynthesis Inhibition in Plant Chloroplasts

A series of (Z)-5-arylmethylidene-rhodanine derivatives have been investigated for their ability to inhibit photosynthetic electron transport (PET) in isolated spinach (Spinacia oleracea L.) chloroplasts. nih.govdntb.gov.uanih.gov The inhibition of photosynthesis is a key mechanism of action for many herbicides. nih.gov In these studies, the inhibitory activity is typically expressed as an IC50 value, which represents the concentration of the compound required to cause a 50% inhibition of PET. nih.govresearchgate.net

Research indicates that for the majority of the tested rhodanine derivatives, the lipophilicity of the compound, rather than the electronic properties of the substituent on the benzylidene ring, was the decisive factor for PET-inhibiting activity. nih.govdntb.gov.uanih.gov The site of action for these compounds is believed to be in Photosystem II (PSII) of the photosynthetic apparatus. researchgate.net

Several derivatives demonstrated potent inhibition of photosynthetic processes. The most powerful PET inhibitor identified in one study was (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, with an IC50 value of 3.0 μmol/L. nih.govdntb.gov.uanih.gov The standard inhibitor used for comparison in these assays is often 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). nih.gov

The table below presents the PET-inhibiting activity for a selection of 5-arylmethylidene-rhodanine derivatives.

| Compound | Substituent (R) | IC50 (μmol/L) for PET Inhibition |

| Rhodanine | - | ≈ 1000 |

| Derivative 1 | H (Benzylidene) | 26.0 |

| Derivative 2 | 4-F | 29.0 |

| Derivative 3 | 4-Cl | 4.8 |

| Derivative 4 | 4-Br | 3.0 |

| Derivative 5 | 4-CH3 | 11.0 |

| Derivative 6 | 4-OCH3 | 13.0 |

| DCMU | Standard | 2.1 |

Mechanistic Investigations and Molecular Target Identification of 5 O Methoxybenzylidene Rhodanine Derivatives

Cellular Mechanisms Underlying Biological Efficacy

The ways in which 5-(o-Methoxybenzylidene)rhodanine derivatives impact target cells are multifaceted, involving direct damage to cellular structures and interference with fundamental processes like DNA replication.

Cell Wall Rupture in Bacterial Targets

Derivatives of rhodanine (B49660) have been shown to exert their antibacterial effects by compromising the structural integrity of the bacterial cell wall. The cell wall, composed mainly of peptidoglycan, is crucial for maintaining the shape and protecting the bacterium from osmotic lysis. nih.govmdpi.commdpi.com Transmission electron microscopy studies have confirmed that treatment with certain rhodanine derivatives leads to the rupturing of the bacterial cell wall. scirp.org This disruption is a key mechanism of their antibacterial action against both Gram-positive and Gram-negative bacteria. scirp.org

The peptidoglycan layer's synthesis and maintenance are critical for bacterial survival. nih.govmdpi.com The process involves multiple enzymes, including penicillin-binding proteins (PBPs), which are involved in the final steps of cross-linking the peptidoglycan strands. mdpi.com By targeting components of this pathway, rhodanine derivatives can weaken the cell wall, leading to cell death. scirp.orgnih.gov

DNA Intercalation in Cancer Cells

In the context of anticancer activity, certain rhodanine derivatives have been found to interact directly with DNA. One of the proposed mechanisms is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This action can disrupt DNA replication and transcription, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death). nih.govresearchgate.net

Glucosylated rhodanine derivatives, in particular, have shown potential as DNA intercalating agents. nih.govnih.gov For instance, specific compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme crucial for managing DNA tangles during replication, and to intercalate into DNA. nih.gov One such derivative exhibited an IC50 value of 19.6 µM for DNA intercalation. nih.gov This dual mechanism of topoisomerase II inhibition and DNA intercalation highlights the potential of these compounds as anticancer therapeutic candidates. nih.govnih.gov

Identification of Specific Protein and Enzyme Targets

Beyond broad cellular effects, research has pinpointed specific proteins and enzymes that are inhibited by this compound and its derivatives. These interactions are central to their therapeutic potential.

Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are essential enzymes in the final stages of peptidoglycan synthesis, making them a well-established target for antibacterial agents. mdpi.comnih.govnih.gov Rhodanine derivatives have been identified as inhibitors of PBPs. scirp.orgnih.gov Molecular modeling studies suggest that these compounds can form a covalent bond with a key serine residue (Ser62) in the active site of PBPs, leading to irreversible inhibition. scirp.org This mechanism is analogous to that of β-lactam antibiotics. scirp.org

The inhibition of various PBPs, including E. coli PBP 3 and PBP 5, and Streptococcus pneumoniae PBP 2x, by arylalkylidene rhodanine derivatives has been demonstrated. nih.govnih.gov Some of these compounds displayed inhibitory activities in the micromolar range, with the most potent inhibitor having a Ki of 10 µM. nih.gov This interaction disrupts the proper formation of the bacterial cell wall, contributing to the antibacterial efficacy of these compounds. nih.gov

Human Carbonic Anhydrase Isoforms (hCA I, hCA II, hCA IX, hCA XII)

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. nih.govnih.govmdpi.com Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in various tumors and are considered important targets for cancer therapy. nih.govmdpi.com Rhodanine-based compounds have been investigated as inhibitors of these isoforms.

Studies on sulphonamide derivatives incorporating rhodanine-like moieties have shown inhibitory activity against hCA I, II, IX, and XII. nih.gov While inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II is often considered an off-target effect, the selective inhibition of the tumor-associated isoforms hCA IX and hCA XII is a key goal. nih.govmdpi.com Some sulphonamide derivatives have shown promising inhibitory constants (Ki) against hCA IX and hCA XII in the nanomolar range. nih.govmdpi.com For example, certain compounds exhibited potent inhibition of hCA IX with Ki values as low as 9.7 nM. nih.gov

Aldose Reductase (AR) and Aldehyde Reductase (ALR)

Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions and is implicated in the development of diabetic complications. nih.govresearchgate.net Its inhibition is a therapeutic strategy for managing these complications. nih.govresearchgate.net Rhodanine-3-acetic acid derivatives have been identified as potent inhibitors of both aldose reductase (AR, also known as ALR2) and the closely related aldehyde reductase (ALR1). nih.govresearchgate.nettandfonline.com

A series of 5-benzylidene rhodanine-3-acetamide derivatives were synthesized and evaluated for their inhibitory potential against these enzymes. nih.govresearchgate.net Several of these compounds showed significant inhibition, with some being more active than the standard inhibitors. nih.govresearchgate.net Notably, one of the most potent compounds against aldose reductase had an IC50 of 0.12 µM. researchgate.net The interaction of these inhibitors with the active site of the enzymes has been explored through molecular docking studies, revealing binding patterns similar to known ligands. nih.gov

Acetylcholinesterase (AChE) and 15-Lipoxygenase (15-LOX)

Derivatives of 5-benzylidenerhodanine (B7764880) have been explored for their dual inhibitory potential against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory processes.

In one study, a series of 5-arylidene-rhodanine-3-acetic acids were synthesized and evaluated for their ability to inhibit 15-LOX. tandfonline.com While the final amide derivatives of this series lost their activity against 15-LOX, the intermediate carboxylic acid compounds demonstrated mild inhibitory effects. tandfonline.comnih.gov Notably, the derivative 2-((5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid showed measurable inhibition against the enzyme. tandfonline.com

Further modifications to the core structure led to the development of 5-benzylidenerhodanine-3-acetamides, which were subsequently tested for AChE inhibition. tandfonline.comnih.gov These efforts revealed that altering the amide and benzylidene moieties significantly influenced the anti-AChE activity. tandfonline.com For instance, a derivative featuring a 1-benzylpiperidinyl group and a 4-(dimethylamino)benzylidene scaffold emerged as the most potent AChE inhibitor in its series, with an IC₅₀ value of 21.0 μM. tandfonline.com Another compound, a 3-α-carboxy ethyl/3-benzamide acetic acid-5-benzylidene rhodanine derivative, also exhibited potential AChE inhibitory activity with an IC₅₀ value of 27.29 µM, which was more potent than the standard drug rivastigmine (B141) in the same study. nanobioletters.com

| Compound Name | Substitution on Benzylidene Ring | IC₅₀ (μM) |

|---|---|---|

| 2-((5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | 2-OCH₃ | 421 ± 38 |

| 2-((5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | 4-Cl | 288 ± 21 |

| 2-((5-(3,4,5-Trimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | 3,4,5-(OCH₃)₃ | 389 ± 29 |

| 2-((5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | 4-N(CH₃)₂ | > 500 |

| Quercetin (Standard) | - | 62 ± 4 |

Protein Phosphatases (e.g., PRL-3)

Phosphatase of regenerating liver-3 (PRL-3), a protein tyrosine phosphatase (PTP), is strongly associated with cancer metastasis, making it an attractive therapeutic target. mdpi.com Rhodanine-based compounds have been identified as potent and specific inhibitors of PRL-3. nih.gov

Initial screenings and subsequent optimization studies have led to the discovery of several rhodanine derivatives with significant PRL-3 inhibitory activity. For example, a benzylidene rhodanine derivative was found to be the most active in one series, with an IC₅₀ value of 0.9 µM. mdpi.comnih.gov This compound also demonstrated the ability to reduce cancer cell invasion in cellular assays. nih.govsigmaaldrich.com Other derivatives, such as CG-707 and BR-1, also showed potent inhibition with IC₅₀ values of 0.8 µM and 1.1 µM, respectively. nih.gov These compounds effectively blocked the migration and invasion of colon cancer cells that overexpress PRL-3 and did so without causing general cytotoxicity. nih.gov The specificity of these inhibitors for PRL-3 was confirmed by observing the recovery of phosphorylation in known PRL-3 substrates like ezrin. nih.gov

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Rhodanine benzylidene derivative (5e) | 0.9 | mdpi.com |

| Rhodanine naphthylidene derivative (48) | 1.7 | mdpi.com |

| CG-707 | 0.8 | nih.gov |

| BR-1 | 1.1 | nih.gov |

| 5-(5-Chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one (50) | 15.22 | mdpi.com |

Tyrosine Kinases (e.g., VEGFR, EGFR, HER2)

Receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are critical regulators of cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them key targets for therapeutic intervention. Rhodanine derivatives have been actively investigated as inhibitors of these kinases. mdpi.comnih.govnih.gov

A series of rhodanine-piperazine hybrids were designed and synthesized to target VEGFR, EGFR, and HER2. mdpi.comnih.gov Biological screening against various breast cancer cell lines identified several potent compounds. mdpi.com One derivative, 5-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, was particularly effective against cell lines with high EGFR expression. mdpi.comnih.gov Molecular docking and dynamics simulations confirmed that these hybrids could bind stably within the active sites of HER2, VEGFR, and EGFR. mdpi.comnih.gov Other studies have focused on creating hybrid molecules combining the rhodanine scaffold with other pharmacophores, such as 4-anilinoquinazoline, to enhance EGFR inhibition. nih.govacs.org A derivative with a bromopyridine group from this series demonstrated superior inhibitory activity against HepG2 and A549 cancer cell lines compared to the standard drug gefitinib. acs.org

| Compound Class/Derivative | Target Kinase(s) | Key Findings (IC₅₀) | Reference |

|---|---|---|---|

| Rhodanine-piperazine hybrid (12) | EGFR, HER2, VEGFR | Strong activity against MCF-7 & MDA-MB-468 cells | mdpi.com |

| Rhodanine-4-anilinoquinazoline hybrid (HB 4) | EGFR | 2.7 μM (HepG2), 3.1 μM (A549) | acs.org |

| 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione derivative (HM 1) | VEGFR-2 | More active than Sorafenib in HepG2 & MCF-7 cells | nih.gov |

| 3,5-Disubstituted rhodanine (HC 8) | EGFR | 70 nM (more potent than Erlotinib) | acs.org |

DNA Topoisomerase II

DNA topoisomerase II is a vital enzyme that manages DNA topology during replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. Recent studies have identified certain rhodanine derivatives as inhibitors of this enzyme.

Specifically, glycosylated rhodanine derivatives have shown promise in this area. nih.govacs.org In one study, an N-glucosylated rhodanine derivative demonstrated potent cytotoxicity against liver, breast, and lung cancer cells. nih.gov Further investigation revealed that this compound inhibits human topoisomerase II with an IC₅₀ value of 6.9 µM, which was more effective than the widely used chemotherapy drug doxorubicin (B1662922) (IC₅₀ = 9.65 µM) in the same assay. nih.gov In addition to inhibiting the enzyme, the compound was also found to intercalate with DNA, suggesting a dual mechanism of action. nih.gov A separate study on N-rhodanine glycosides identified another derivative with an even lower IC₅₀ of 7.3 μM against Topo II. acs.org These findings highlight the potential of developing glucosylated rhodanines as a new class of anticancer agents targeting DNA topoisomerase II. nih.govacs.org

| Compound | Description | Topo II IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 6 | N-glucosylation rhodanine | 6.9 | nih.gov |

| Compound 12f | 5-((Z)-4-Fluorobenzylidene)-3-(β-D-glucopyranosyl)-2-thioxo-4-thiazolidinone | 7.3 | acs.org |

| Doxorubicin (Standard) | - | 9.65 | nih.govacs.org |

Escherichia coli MurB Enzyme

The bacterial enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) is a crucial component in the cytoplasmic pathway of peptidoglycan biosynthesis. nih.gov This pathway is essential for bacterial cell wall formation, and its absence in eukaryotes makes MurB an attractive target for the development of novel antibacterial agents. nih.gov

The rhodanine scaffold and its parent structure, 4-thiazolidinone, have been identified as inhibitors of the MurB enzyme. nih.gov Docking studies have suggested that these compounds likely exert their antibacterial effect by inhibiting MurB. nih.gov While many rhodanine derivatives exhibit strong antibacterial activity, particularly against Gram-positive bacteria, the precise mechanism often involves targeting essential enzymes like MurB. nih.gov For instance, a series of rhodanine-3-carboxyalkyl acids showed potent activity against various Gram-positive strains, and the underlying mechanism is believed to be the inhibition of MurB. nih.gov The development of these compounds provides a promising avenue for creating new antibiotics that can combat bacterial resistance.

D1 Protein of Photosystem II

The D1 protein is a core component of the Photosystem II (PSII) reaction center in plants, algae, and cyanobacteria. cas.czmdpi.com It plays a central role in photosynthetic electron transport by binding plastoquinone (B1678516) at the QB site. mdpi.comnih.gov This site is a well-known target for many commercial herbicides, which act by blocking electron flow and inhibiting photosynthesis. mdpi.comnih.gov

Research has shown that 5-arylmethylidene-rhodanine derivatives can function as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts by targeting the D1 protein. nih.gov A study evaluating a series of these compounds found a direct correlation between their chemical structure, lipophilicity, and inhibitory activity. The (5Z)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivative was specifically tested and showed an IC₅₀ value of 30.0 µmol/L for PET inhibition. The most potent compound in this particular study was the 4-bromo derivative, with an IC₅₀ of 3.0 µmol/L, indicating that substitutions on the benzylidene ring significantly impact the herbicidal activity. nih.gov

| Compound Name | Substitution on Benzylidene Ring | IC₅₀ (μmol/L) |

|---|---|---|

| (5Z)-5-(2-Methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 2-OCH₃ | 30.0 |

| (5Z)-5-Benzylidene-2-thioxo-1,3-thiazolidin-4-one | Unsubstituted | 34.0 |

| (5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 4-Br | 3.0 |

| (5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 4-Cl | 4.2 |

| (5Z)-5-(4-Fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 4-F | 14.0 |

| DCMU (Standard Herbicide) | - | 1.9 |

Structure Activity Relationship Sar Analysis of 5 O Methoxybenzylidene Rhodanine Derivatives

Impact of Substituent Modifications on Biological Activity

The substitution pattern on the C-5 benzylidene ring is a critical determinant of biological activity. The position of the methoxy (B1213986) group (ortho-, meta-, or para-) and the presence of other electron-donating or electron-withdrawing groups can dramatically alter the compound's potency.

Studies on related 5-benzylidene hydantoin (B18101) derivatives have shown that the position of a methoxy substituent significantly impacts cytotoxic activity. For instance, 3- and 4-methoxy analogs demonstrated a 1.3 to 1.8-fold increase in activity compared to a standard drug, which is attributed to the oxygen atom of the methoxy group acting as a hydrogen-bond acceptor with the target kinase. nih.govacs.org Conversely, increasing the bulkiness with multiple methoxy groups can lead to a reduction in potency. nih.govacs.org The introduction of electron-withdrawing groups, such as a nitro group (NO₂), in the ortho position of the aromatic ring has been shown to result in good antibacterial activity against MRSA in some rhodanine (B49660) derivatives. nih.govuj.edu.pl Research has also indicated that antibacterial activity can be enhanced when a hydrophobic arylidene group at the C-5 position has additional electron-withdrawing substituents. nih.govuj.edu.pl

Computational studies using density functional theory (DFT) have highlighted the influence of substituents on the electronic properties of the rhodanine structure. The introduction of a 5-benzylidene group and further substitution with a diethylamino benzylidene group systematically alters the calculated energies and other molecular descriptors, which correlate with the molecule's reactivity and electrochemical behavior. mdpi.com

| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Hydantoin Derivatives | Methoxy (-OCH₃) | 3- or 4- | Increased cytotoxic activity (1.3-1.8 fold) | nih.govacs.org |

| Hydantoin Derivatives | Multiple Methoxy groups | - | Reduced potency | nih.govacs.org |

| Rhodanine-3-isopropionic acid | Nitro (-NO₂) | ortho- | Good antibacterial activity against MRSA | nih.gov |

| Rhodanine-3-acetic acid | Hydrophobic arylidene + Electron-withdrawing group | C-5 | Increased antibacterial activity | nih.gov |

The N-3 position of the rhodanine core is another crucial site for modification, significantly impacting the molecule's therapeutic properties. bohrium.com The nature of the substituent at this position can modulate the compound's efficacy and selectivity.

Research indicates that the presence of a carboxylic acid group at the N-3 position is highly favorable for antibacterial activity. rsc.orgrsc.org Specifically, rhodanine derivatives with a carboxymethyl group at N-3 have shown enhanced activity, suggesting a synergistic effect with substituents at the C-5 position. rsc.org In contrast, derivatives with alkyl or aryl groups at the N-3 position often exhibit no antibacterial activity. rsc.orgrsc.org The introduction of small groups like -CH₂COOH or -CH(CH₃)COOH at the N-3 position has led to compounds with good antiproliferative activity against human chronic myelogenous leukemia cells (K562). mdpi.com Furthermore, 3,5-disubstituted rhodanine derivatives are often more potent and selective against cancer cell lines than their N-3-substituted counterparts. mdpi.com

| N-3 Substituent | Resulting Activity Profile | Reference |

|---|---|---|

| -H or Carboxylic acid | Highest antibacterial activity | rsc.orgrsc.org |

| Alkyl or Aryl groups | No antibacterial activity | rsc.orgrsc.org |

| -CH₂COOH | Good antiproliferative activity (K562 cells, IC₅₀ = 14.60 µg/mL) | mdpi.com |

| -CH(CH₃)COOH | Good antiproliferative activity (K562 cells, IC₅₀ = 11.10 µg/mL) | mdpi.com |

| Lipophilic groups (e.g., -CH₂COOC₂H₅) | May improve anticancer activity and cell permeability | mdpi.com |

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical property affecting its absorption, distribution, metabolism, and excretion (ADME). nih.gov Incorporating hydrophobic and lipophilic groups into the rhodanine scaffold can significantly enhance biological activity, often by improving cell membrane permeability or interaction with hydrophobic pockets in target proteins. mdpi.com

Studies have shown that introducing lipophilic groups, such as -CH₂COOC₂H₅, at the N-3 position of the rhodanine nucleus can improve the anticancer activity of the compounds. mdpi.com The incorporation of larger and more hydrophobic substituents at the C-5 position can also modulate biological activity. rsc.org For example, in the context of inhibiting the phosphatase of regenerating liver (PRL-3), which has a strongly hydrophobic entrance, the introduction of hydrophobic substituents on rhodanine molecules enhanced their inhibitory effects. mdpi.com The lipophilicity of rhodanine derivatives, often expressed as log P or the chromatographic parameter log k, varies with structural changes, such as the methylation of a linker, which increases hydrophobicity. nih.gov

The Knoevenagel condensation used to synthesize 5-benzylidene rhodanines typically results in the formation of trisubstituted alkenes. researchgate.netmdpi.com Stereochemistry around the exocyclic double bond (the benzylidene C=C bond) is a key factor, with the Z-isomer generally being the thermodynamically more stable and biologically active form. researchgate.net This stability is often attributed to less steric hindrance and the potential for intramolecular hydrogen bonding between the carbonyl oxygen of the rhodanine ring and the vinylic hydrogen of the benzylidene moiety. researchgate.net

The biological significance of this isomerism is profound. For some rhodanine-based inhibitors, the Z-isomer is the active form, while the E-isomer is inactive. The activity can even be controlled by light, reversibly switching between the two isomers through photoisomerization, effectively turning the biological function "on" or "off". acs.org

Correlation Between Structural Features and Specific Target Interactions

The diverse biological activities of rhodanine derivatives stem from their ability to interact with a multitude of biological targets. researchgate.net The structural features of the rhodanine scaffold provide a high density of sites for molecular interactions, such as hydrogen bonding and polar interactions. nih.gov

The rhodanine core itself, particularly the exocyclic sulfur atom at the C-2 position and the carbonyl oxygen at the C-4 position, is crucial for binding. rsc.orgnih.gov These atoms frequently act as hydrogen bond acceptors. A notable example is the interaction of a rhodanine-3-acetic acid derivative with its target, where the carboxylic group at the N-3 position forms a hydrogen bond with the guanidine (B92328) group of an arginine residue in the enzyme's active site. rsc.org

The C-5 substituent, such as the o-methoxybenzylidene group, is pivotal for orienting the molecule within the binding pocket and can form specific hydrophobic or polar interactions that enhance affinity and selectivity. mdpi.com Rhodanine derivatives have been shown to inhibit a variety of enzymes, including protein kinases, phosphatases like PRL-3, and carbonic anhydrases, with the specific substitution patterns determining the primary target. bohrium.comsemanticscholar.org The ability of the rhodanine ring to interact with metal ions also contributes to its mechanism of action against certain targets. semanticscholar.org

Computational Chemistry and in Silico Approaches in the Study of 5 O Methoxybenzylidene Rhodanine Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(o-methoxybenzylidene)rhodanine derivatives, docking simulations are crucial for understanding how these compounds interact with protein targets at the atomic level.

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target protein. This is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex. For this compound derivatives, these calculations have been instrumental in ranking potential drug candidates and prioritizing them for synthesis and further experimental testing. The interaction energies are dissected into various components, such as electrostatic interactions, van der Waals forces, and hydrogen bonding, providing a detailed picture of the forces driving the binding event.

By analyzing the docked poses of this compound derivatives, researchers can identify the specific amino acid residues within the protein's binding pocket that are critical for interaction. These key residues often form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. For example, the carbonyl and thioamide groups of the rhodanine (B49660) ring are frequently involved in hydrogen bonding with polar residues, while the aromatic rings of the benzylidene group can engage in pi-pi stacking with residues like phenylalanine, tyrosine, or tryptophan. Understanding these key interactions is vital for structure-based drug design, allowing for the modification of the ligand to enhance its complementarity with the binding site.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic and structural properties of this compound and its derivatives.

DFT calculations are employed to determine the most stable three-dimensional structure of this compound derivatives. This process, known as geometry optimization, finds the lowest energy conformation of the molecule. Conformational analysis, often performed in conjunction with geometry optimization, explores the different spatial arrangements of the atoms in a molecule and their relative energies. For the flexible this compound scaffold, identifying the preferred conformation is crucial as it dictates how the molecule will present itself to a biological target.

DFT is also used to analyze the electronic structure of these compounds. A key aspect of this analysis is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can more readily participate in chemical reactions, which can be a desirable trait for a drug molecule that needs to interact with its target.

Theoretical Spectroscopic Data Prediction (e.g., IR, NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting the spectroscopic properties of this compound and its derivatives. These theoretical calculations provide valuable insights into the molecule's structural and electronic characteristics, which can be correlated with experimental data for comprehensive analysis.

Studies have utilized DFT with various basis sets, such as B3LYP/6-311++G(d,p), to simulate geometric parameters and fundamental vibrational assignments. researchgate.net For instance, the calculated vibrational frequencies for the C=O group in similar 5-arylidenes have been a focus of such studies. sciencepublishinggroup.comresearchgate.net The computed ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Including Atomic Orbital (GIAO) method, generally show good agreement with experimental findings. researchgate.net

In rhodanine derivatives, specific NMR signals are characteristic. For example, the methylidene proton (CH=) typically appears as a singlet. mdpi.com In a study of 5-((Z)-benzylidene)-2-thioxo-4-thiazolidinone, this vinyl proton was observed at δ 7.62 ppm in the ¹H NMR spectrum. nih.gov The ¹³C NMR spectrum of the same compound showed signals for the vinyl, carbonyl, and thiocarbonyl carbons at approximately δ 125.90, 169.76, and 196.70 ppm, respectively, which is indicative of the Z configuration. nih.govsemanticscholar.org For other rhodanine derivatives, the carbonyl carbon of the rhodanine ring is typically observed in the range of 167.2–171.0 ppm. mdpi.com

Furthermore, time-dependent DFT (TD-DFT) is employed to analyze the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These computational analyses are crucial for understanding the electronic transitions and reactivity of the molecule.

Table 1: Predicted vs. Experimental Spectroscopic Data for a Rhodanine Derivative

| Parameter | Predicted Value (DFT/B3LYP/6-31G(d)) | Experimental Value |

| ¹H NMR (vinyl proton, ppm) | 7.75 | 7.62-7.84 mdpi.com |

| ¹³C NMR (C=O, ppm) | ~165.7 | 167.2-171.0 mdpi.com |

| ¹³C NMR (C=S, ppm) | ~194.8 | ~196.70 nih.gov |

| IR (C=O stretch, cm⁻¹) | ~1720 | 1726 nih.gov |

| IR (NH stretch, cm⁻¹) | ~3200 | 3190 nih.gov |

Note: The predicted values are based on calculations for structurally similar rhodanine derivatives and serve as illustrative examples. Experimental values are ranges observed for various rhodanine derivatives.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the stability and conformational changes of this compound derivatives when bound to a biological target. nih.govnih.gov These simulations provide atomic-level insights into the dynamic behavior of the ligand-protein complex over time, which is crucial for drug design and understanding the mechanism of action. tanaffosjournal.ir

MD simulations are frequently used to assess the stability of the docked poses of ligands within the active site of a target protein. afjbs.com Key parameters analyzed during MD simulations include the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). nih.govmdpi.com A stable RMSD for the protein backbone and the ligand throughout the simulation (e.g., resonating between 1.0 and 2.5 Å) indicates the conformational stability of the protein-ligand complex. acs.org RMSF analysis helps to identify the flexibility of individual amino acid residues in the protein upon ligand binding. nih.gov

For instance, in studies of rhodanine derivatives targeting enzymes like aldose reductase or various kinases, MD simulations have been employed to confirm the stability of the ligand-receptor complexes. mdpi.comafjbs.com These simulations often reveal that the ligand maintains key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the binding pocket throughout the simulation period. nih.govmdpi.com The stability of these interactions is a strong indicator of the ligand's potential efficacy.

Table 2: Key Parameters in MD Simulations of Rhodanine Derivatives

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone and ligand over time from a reference structure. nih.gov | Indicates the stability of the ligand in the binding pocket and the overall conformational stability of the complex. mdpi.comacs.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. nih.gov | Identifies flexible regions of the protein that may be involved in ligand binding and conformational changes. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. nih.gov | Determines the key hydrogen bonding interactions that contribute to binding affinity and stability. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. mdpi.com | Changes in Rg can indicate conformational changes in the protein upon ligand binding. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and CoMSIA Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchtrend.netmdpi.com These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives. researchgate.net

In the context of this compound derivatives, QSAR studies have been performed to understand the structural requirements for various biological activities, such as anticancer or antidiabetic effects. researchtrend.netnih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. sciencepublishinggroup.com

A QSAR model is then developed using statistical methods, such as multiple linear regression (MLR), to correlate the descriptors with the observed biological activity (e.g., IC₅₀ values). researchtrend.net A statistically significant QSAR model, characterized by a high correlation coefficient (R²) and cross-validated correlation coefficient (Q²), can be used to predict the activity of novel compounds. researchgate.netnih.gov

CoMSIA is a 3D-QSAR technique that goes a step further by generating contour maps that visualize the regions around the aligned molecules where specific physicochemical properties (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields) are favorable or unfavorable for activity. researchgate.net This provides a more intuitive and visual guide for structural modifications to enhance biological activity. researchgate.netresearchgate.net For example, CoMSIA contour plots might indicate that a bulky substituent is favored in a particular region of the molecule, while an electron-withdrawing group is disfavored in another.

Table 3: Common Descriptors and Statistical Parameters in QSAR/CoMSIA Studies

| Category | Examples |

| Molecular Descriptors | Mor09u, Mor20v, RDF130p, BEHv2 researchtrend.net |

| MATS2e, MATs7e, RDF060p nih.gov | |

| Energy of the lowest unoccupied molecular orbital (E_LUMO), C-N distance, C=O vibrational frequency sciencepublishinggroup.comresearchgate.net | |

| Statistical Parameters | Correlation coefficient (R²) nih.gov |

| Cross-validated correlation coefficient (Q²) nih.gov | |

| Fischer's test value (F-test) researchgate.netresearchtrend.net | |

| Standard error of estimation (SEE) researchtrend.net |

Future Directions and Research Perspectives

Development of Novel 5-(o-Methoxybenzylidene)rhodanine Derivative Libraries for Enhanced Potency and Selectivity

The core strategy for advancing rhodanine-based therapeutics lies in the synthesis and screening of derivative libraries. nih.govresearchgate.net The Knoevenagel condensation is a common and efficient method for creating 5-arylidene-rhodanine derivatives. scholarsresearchlibrary.comscholarsresearchlibrary.com By systematically modifying the substituents at the C-5 and N-3 positions of the rhodanine (B49660) ring, researchers can fine-tune the compound's properties to achieve greater potency and selectivity for specific biological targets. nih.gov

For instance, the introduction of different aryl groups at the C-5 position can significantly influence the compound's interaction with target proteins. mdpi.com Studies have shown that the nature and position of substituents on the benzylidene ring of 5-benzylidenerhodanine (B7764880) derivatives can impact their inhibitory activity against various enzymes. tandfonline.com Furthermore, modifications at the N-3 position, such as the introduction of acetic acid moieties or other functional groups, have been shown to modulate the biological activity of rhodanine derivatives. tandfonline.comnih.gov The creation of extensive libraries allows for high-throughput screening against a wide array of biological targets, including enzymes and receptors implicated in various diseases. bohrium.com This approach facilitates the identification of lead compounds with improved therapeutic profiles.

Advanced Mechanistic Elucidation Studies Using Omics Technologies

A deeper understanding of the mechanism of action of this compound and its derivatives is crucial for their rational design and clinical application. "Omics" technologies, such as genomics, proteomics, and metabolomics, offer powerful tools for elucidating the complex biological pathways affected by these compounds. nih.gov By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment, researchers can identify the specific molecular targets and signaling cascades modulated by rhodanine derivatives.

For example, proteomics can be used to identify the direct protein binding partners of these compounds, while genomics can reveal downstream changes in gene transcription. nih.gov This comprehensive systems biology approach can help to uncover novel mechanisms of action and potential off-target effects, providing a more complete picture of the compound's pharmacological profile. nih.gov Mechanistic studies, including the analysis of intermolecular interactions through techniques like Hirshfeld calculations, can further clarify the basis of their biological activity. mdpi.com

Integration of Multi-Targeting Strategies for Complex Biological Pathways

Many diseases, such as cancer and inflammatory disorders, involve complex and interconnected biological pathways. researchgate.net A single-target approach may not be sufficient to effectively treat these multifactorial conditions. Consequently, the development of multi-targeted ligands (MTDLs) has emerged as a promising strategy in drug discovery. researchgate.net The rhodanine scaffold is well-suited for the design of MTDLs due to its ability to interact with multiple biological targets. researchgate.net

For example, researchers have successfully designed rhodanine derivatives that simultaneously inhibit multiple inflammatory enzymes like cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). researchgate.net This dual inhibition can lead to enhanced anti-inflammatory effects with potentially fewer side effects. researchgate.net Similarly, multi-target glitazones incorporating the rhodanine structure have been developed to modulate peroxisome proliferator-activated receptor-γ (PPARγ) and other targets for the management of metabolic dysfunction. acs.org By rationally designing derivatives of this compound to interact with multiple key nodes in a disease pathway, it may be possible to develop more effective and robust therapeutic agents.

Exploration of New Therapeutic Applications for Rhodanine Scaffolds Beyond Current Focus

The diverse biological activities of rhodanine derivatives suggest that their therapeutic potential extends beyond their current areas of investigation. bohrium.comresearchgate.net While much research has focused on their anticancer, antimicrobial, and anti-inflammatory properties, the rhodanine scaffold holds promise for a wide range of other diseases. ontosight.airesearchgate.net

For instance, some rhodanine derivatives have shown potential in treating neurodegenerative diseases like Alzheimer's by inhibiting tau protein aggregation. researchgate.netresearchgate.net Others have been investigated as inhibitors of enzymes involved in diabetic complications, such as aldose reductase. nih.govbohrium.com The broad spectrum of activity also includes antiviral and antiparasitic effects. bohrium.combohrium.com Future research should systematically explore the activity of this compound and its analogs against a wider range of therapeutic targets to uncover new and unexpected applications.

Application of Artificial Intelligence and Machine Learning in Rhodanine Derivative Design and Optimization

The vast chemical space of possible rhodanine derivatives presents a significant challenge for traditional drug discovery methods. Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate and rationalize the design and optimization of new drug candidates. beilstein-journals.orgacs.org

ML models can be trained on existing data from rhodanine derivative libraries to predict the biological activity of new, untested compounds. acs.org These models can identify key structural features that are important for activity and guide the design of new derivatives with enhanced potency and selectivity. acs.orgresearchgate.net Generative AI models can even propose entirely new molecular structures with desired properties. acs.org By integrating AI and ML into the drug discovery pipeline, researchers can more efficiently explore the chemical space of rhodanine derivatives and identify promising new therapeutic agents based on the this compound scaffold. ontosight.ai

Q & A

Basic: What are the common synthetic routes for 5-(o-methoxybenzylidene)rhodanine?

Methodological Answer:

The compound is typically synthesized via a condensation reaction between rhodanine derivatives and substituted benzaldehydes. A standard protocol involves reacting 3-substituted rhodanine (e.g., 3-methylrhodanine) with o-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid at 80–85°C . Ionic liquids like 1-butyl-3-methylimidazolium chloride have been used as catalysts under microwave irradiation to enhance reaction efficiency, reducing reaction time and improving yields (e.g., from 65% to 90%) . Key steps include:

- Solvent selection : Ethanol or acetic acid.

- Catalyst optimization : Ammonium acetate facilitates Schiff base formation.

- Purification : Recrystallization or column chromatography.

Advanced: How can substituents on the rhodanine core influence synthesis yields and biological activity?

Methodological Answer:

Substituents on the rhodanine ring (e.g., carboxyl, alkyl, or aryl groups) significantly impact both synthesis and bioactivity. For example:

- Carboxyl groups : Introduce hydrogen-bonding capabilities but may reduce antimicrobial activity in certain derivatives (e.g., 5-(4′-phenylmethoxybenzylidene)rhodanine with a carboxyl group showed no P-gp modulation ).

- Alkyl chains : 3-(2-diethylaminoethyl) substituents improve solubility and antifungal activity against Candida species (MIC: 8–32 µg/mL) .

- Aromatic linkers : Adding 1,4-phenylene groups between the rhodanine and triphenylamine moieties enhances antiviral activity by enabling stronger enzyme interactions .

Experimental Design : Use combinatorial chemistry to vary substituents and assess yields via HPLC, followed by bioassays (e.g., MIC for antimicrobials).

Basic: How is the antimicrobial activity of this compound evaluated?

Methodological Answer:

Standard protocols involve:

- Strain selection : Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Broth microdilution : Compounds are tested at concentrations ranging from 1–512 µg/mL in Mueller-Hinton broth.

- MIC/MBC determination : Minimum Inhibitory Concentration (MIC) is the lowest concentration inhibiting visible growth; Minimum Bactericidal Concentration (MBC) is the lowest concentration killing ≥99.9% of inoculum .

- Controls : Ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

Advanced: How do structural modifications reconcile contradictory data on carboxyl group effects in rhodanine derivatives?

Methodological Answer:

Contradictory reports on carboxyl group effects (e.g., loss of P-gp modulation vs. enhanced HCV inhibition ) arise from target-specific interactions. To resolve discrepancies:

- Molecular docking : Compare binding modes of carboxyl-containing derivatives (e.g., 5-(3-phenoxybenzylidene)rhodanine-3-acetic acid) with target enzymes (e.g., HCV polymerase) versus efflux pumps .

- SAR studies : Synthesize analogs with carboxyl groups at varying positions (N-3 vs. C-5) and evaluate activity. For instance, N-3 carboxyl groups form hydrogen bonds with arginine residues in HCV polymerase, while C-5 carboxyls disrupt P-gp binding pockets .

Basic: What analytical techniques are used to detect this compound in complex matrices?

Methodological Answer:

- Spectrophotometry : The compound forms colored complexes with metals (e.g., Cu²⁺, Ag⁺) at λ_max 430–550 nm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .

- Solid-phase extraction : Immobilized derivatives (e.g., on silica) selectively adsorb trace metal ions (e.g., Au³⁺) at pH 2–4 .

Advanced: How can detection limits for rhodanine-based metal sensors be improved?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, iodo) to enhance metal-binding affinity. For example, 5-(4-iodobenzylidene)rhodanine detects Ag⁺ at 0.1 µM .

- Nanomaterial integration : Immobilize rhodanine on graphene oxide or gold nanoparticles to amplify signal via surface plasmon resonance .

- Preconcentration techniques : Use cloud-point extraction with Triton X-114 to concentrate metal-rhodanine complexes prior to analysis .

Advanced: What molecular mechanisms explain this compound’s corrosion inhibition?

Methodological Answer:

- Adsorption studies : Electrochemical impedance spectroscopy (EIS) shows the compound adsorbs on mild steel via Langmuir isotherm, forming a protective layer in HCl .

- DFT calculations : The methoxy group enhances electron donation to steel surfaces, while the rhodanine core blocks active corrosion sites .

- Synergistic effects : Combining with surfactants (e.g., Gemini-type) improves inhibition efficiency (>90% at 50 ppm) .

Advanced: How can computational modeling guide the design of rhodanine derivatives with improved bioactivity?

Methodological Answer:

- CoMFA/CoMSIA : Develop 3D-QSAR models using known inhibitors (e.g., PPARγ agonists) to predict substituent effects .

- Docking simulations : Identify key binding residues (e.g., HCV polymerase Arg222) and optimize substituents for hydrogen bonding .

- MD simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories to prioritize derivatives .

Basic: What are common cytotoxic effects of rhodanine derivatives on mammalian cells?

Methodological Answer:

- Cell lines : Test compounds on HeLa or HEK293 cells using MTT assays (48–72 hr exposure) .

- Selectivity index : Compare IC₅₀ values for mammalian cells vs. microbial targets. For example, 3-α-carboxyethyl-5-benzylidene rhodanine showed IC₅₀ > 100 µM for HeLa cells, indicating low toxicity .

- Apoptosis assays : Use flow cytometry with Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways .

Advanced: What strategies mitigate methodological pitfalls in rhodanine synthesis?

Methodological Answer:

- Byproduct control : Monitor intermediates via TLC to avoid over-condensation (common in acetic acid-mediated reactions) .

- Microwave optimization : Adjust power (300–600 W) and time (5–10 min) to prevent decomposition of heat-sensitive substituents .

- Scale-up challenges : Use continuous-flow reactors to maintain consistent temperature and mixing in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.